molecular formula C15H14O3 B15125070 Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate

Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate

Cat. No.: B15125070
M. Wt: 242.27 g/mol
InChI Key: DHSNIEOMMPTXPO-UHFFFAOYSA-N
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Description

Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused arene ring and a furan ring, which are known for their presence in various natural and synthetic products. Dihydronaphthofurans have attracted significant interest due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydronaphthofurans, including Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate, can be achieved through various methods. One common approach involves the annulation of naphthols with different reagents. For instance, the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours yields dihydronaphthofuran . Another method involves the use of cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, under specific conditions .

Industrial Production Methods

Industrial production of dihydronaphthofurans typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the production process. For example, the use of acid catalysts like sulfuric acid in toluene at elevated temperatures has been reported to produce dihydronaphthofurans in good yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetate

InChI

InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-15-12-5-3-2-4-10(12)6-7-13(11)15/h2-7,11H,8-9H2,1H3

InChI Key

DHSNIEOMMPTXPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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